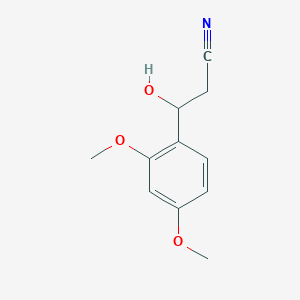![molecular formula C10H17F2NO B13564526 (8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine: is a chemical compound with the molecular formula C10H17F2NO. It is known for its unique spirocyclic structure, which includes a spiro-oxirane ring fused to a decane backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the spirocyclic intermediate with a suitable amine source under appropriate conditions.
Industrial Production Methods: Industrial production of {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure may enhance its stability and bioavailability in biological systems.
Medicine: In medicinal chemistry, {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- {8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanamine
- {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine
Comparison:
- Structural Differences: While these compounds share a similar spirocyclic core, they differ in the substituents attached to the spiro ring. For example, {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine has methyl groups instead of fluorine atoms.
- Chemical Properties: The presence of different substituents can significantly impact the chemical properties, such as reactivity, stability, and solubility.
- Applications: These structural differences may also influence the specific applications of each compound. For instance, fluorinated compounds like {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine may exhibit enhanced stability and bioavailability compared to their non-fluorinated counterparts.
Propiedades
Fórmula molecular |
C10H17F2NO |
|---|---|
Peso molecular |
205.24 g/mol |
Nombre IUPAC |
(8,8-difluoro-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C10H17F2NO/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8H,1-7,13H2 |
Clave InChI |
QGIUBDUKXMHEQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(CC2)(F)F)OC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


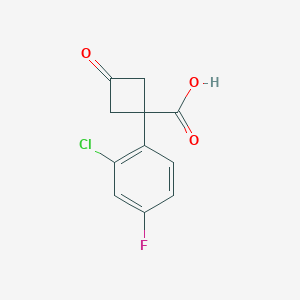
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)
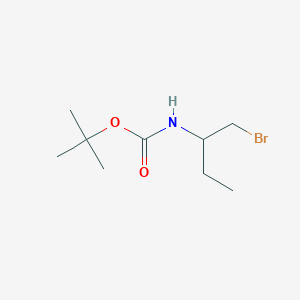
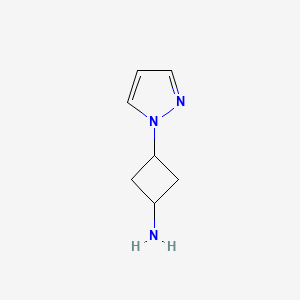

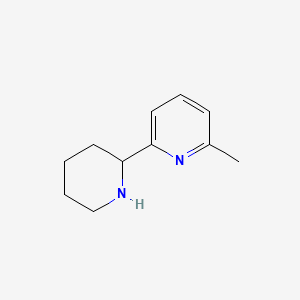

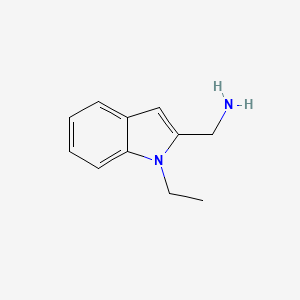
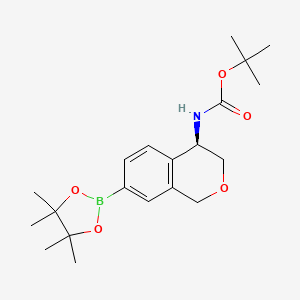
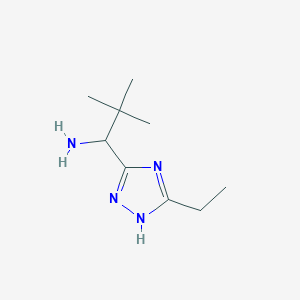
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
